Bruceanic acid D

Description

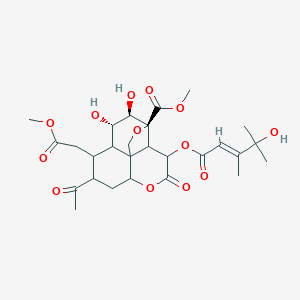

Bruceanic acid D is a quassinoid compound isolated from Brucea antidysenterica (Simaroubaceae), a plant traditionally used in African and Asian medicine for treating dysentery, malaria, and cancer . Structurally, it belongs to the triterpenoid class, characterized by a tetracyclic framework with an oxygenated C8–C13 bridge and a δ-lactone ring at C-15 . Its isolation was first reported in 1990 by Toyota et al., who identified it alongside bruceanic acids A, B, and C using spectral data .

This compound demonstrates potent cytotoxicity against leukemia and lymphoma cell lines. For instance, it exhibited an ED50 of 3.15–7.49 μmol/L against P-388 murine lymphocytic leukemia cells . Its mechanism involves apoptosis induction via caspase activation and mitochondrial dysfunction, though detailed molecular targets remain under investigation .

Properties

CAS No. |

132587-61-2 |

|---|---|

Molecular Formula |

C27H36O13 |

Molecular Weight |

568.6 g/mol |

IUPAC Name |

methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate |

InChI |

InChI=1S/C27H36O13/c1-11(25(3,4)35)7-17(30)40-20-21-26-10-38-27(21,24(34)37-6)22(32)19(31)18(26)14(9-16(29)36-5)13(12(2)28)8-15(26)39-23(20)33/h7,13-15,18-22,31-32,35H,8-10H2,1-6H3/b11-7+/t13?,14?,15?,18?,19-,20?,21?,22+,26?,27-/m0/s1 |

InChI Key |

FKCBKHBQLCJMBJ-USLLDNLKSA-N |

SMILES |

CC(=CC(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)CC(=O)OC)O)O)C(=O)OC)C(C)(C)O |

Isomeric SMILES |

C/C(=C\C(=O)OC1C2[C@]3([C@@H]([C@H](C4C2(CO3)C(CC(C4CC(=O)OC)C(=O)C)OC1=O)O)O)C(=O)OC)/C(C)(C)O |

Canonical SMILES |

CC(=CC(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)CC(=O)OC)O)O)C(=O)OC)C(C)(C)O |

Synonyms |

bruceanic acid D |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bruceanic acid D involves multiple steps, starting from simpler organic molecules. The key steps typically include:

Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.

Functional group modifications: Introduction of hydroxyl, acetyl, and methoxy groups through selective oxidation, acetylation, and methylation reactions.

Esterification: The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and selectivity, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Bruceanic acid D undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The acetyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Bruceanic acid D has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Bruceanic acid D involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Quassinoids from Brucea species share a core tetracyclic structure but differ in substituents and oxidation states, which influence bioactivity. Key comparisons include:

- Bruceanic acid A : Unlike its methyl ester derivative (bruceanic acid A), this compound lacks esterification at C-15, which may reduce membrane permeability but enhance specificity for leukemia cells .

- Bruceantin: This clinically studied quassinoid shows 100–1,000-fold greater potency than this compound due to its C-15 tigloyl ester, which enhances binding to ribosomal proteins and inhibits translation . However, bruceantin failed in clinical trials due to toxicity and lack of tumor regression .

- Brusatol : With a C-15 epoxy group, brusatol induces reactive oxygen species (ROS)-mediated apoptosis more effectively than this compound, particularly in solid tumors like pancreatic cancer .

- Yadanziosides: Glycosylated quassinoids (e.g., yadanzioside G) exhibit comparable cytotoxicity to this compound but require metabolic activation to release aglycones .

Mechanistic Contrasts

- Apoptosis Pathways: this compound and brusatol activate caspases-3 and -9, but brusatol additionally inhibits Nrf2, sensitizing cells to oxidative stress . Bruceantin disrupts ribosome function, a unique mechanism among quassinoids .

- Resistance Profiles : this compound retains activity against multidrug-resistant (MDR) cancer cells, unlike bruceantin, which is effluxed by P-glycoprotein .

Pharmacokinetic Limitations

- 3D Structural Data : this compound lacks 3D conformational data, hindering molecular docking studies and target identification . In contrast, bruceantin and brusatol have well-characterized structures, enabling synthetic optimization .

- Bioavailability: Quassinoids generally suffer from poor solubility and rapid metabolism. This compound’s polar hydroxyl groups may improve aqueous solubility over bruceantin but reduce oral absorption .

Q & A

Basic Research Questions

Q. How is Bruceanic acid D isolated and characterized from Brucea antidysenterica?

- Methodological Answer : this compound is isolated using column chromatography (e.g., silica gel) combined with solvent partitioning. Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. Purity is validated via high-performance liquid chromatography (HPLC). Early studies by Toyota et al. (1990) detail these protocols, with additional characterization data provided in supporting materials .

Q. What key structural features differentiate this compound from other Bruceanic acids (e.g., A, B, C)?

- Methodological Answer : this compound shares a tetracyclic triterpenoid backbone with other Bruceanic acids but is distinguished by its substitution pattern. Key features include:

-

A β-hydroxyl group at C-15 esterified with a short-chain fatty acid.

-

Variations in oxidation states at C-3 and C-20 compared to Bruceanic acids A and B.

-

A unique stereochemical arrangement in the D-ring lactone moiety.

Comparative analysis via X-ray crystallography (where available) and NMR chemical shift correlations are critical for differentiation .

Table 1: Structural Comparison of Selected Bruceanic Acids

Feature This compound Bruceanic Acid A Bruceanic Acid B C-15 Substituent Fatty acid ester Methoxy group Free hydroxyl C-3 Oxidation State Ketone Hydroxyl Hydroxyl D-Ring Configuration Lactone Lactone Open-chain

Advanced Research Questions

Q. What is the molecular mechanism underlying this compound’s anti-leukemic activity?

- Methodological Answer : Anti-leukemic effects are hypothesized to involve:

- Topoisomerase II inhibition : Assessed via DNA relaxation assays and comet assays to detect DNA damage.

- Apoptosis induction : Validated through flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays.

- Reactive oxygen species (ROS) modulation : Quantified using fluorescent probes (e.g., DCFH-DA).

Studies by Toyota et al. (1990) report ED₅₀ values against leukemia cell lines, though mechanistic details require further validation .

Q. How do structural modifications at C-15 influence this compound’s cytotoxicity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

- Esterification with longer fatty acids (e.g., palmitate) reduces solubility and bioavailability, diminishing activity.

- Free hydroxyl groups at C-15 enhance binding to cellular targets (e.g., kinases) but increase metabolic instability.

- Methyl ester derivatives improve membrane permeability but require hydrolysis for activation.

Semi-synthetic modification followed by cytotoxicity screening (e.g., MTT assays on KB or COLO-205 cells) is used to validate these trends .

Q. What challenges arise in computational modeling of this compound’s interactions with biological targets?

- Methodological Answer : Key limitations include:

- Lack of 3D structural data : this compound’s undefined stereocenters (e.g., at C-11 and C-12) hinder conformer generation for molecular docking.

- Force field incompatibility : The compound’s large, flexible esterified side chain complicates energy minimization in simulations.

- Data scarcity : Limited experimental binding affinity data for validation.

Hybrid approaches (e.g., QSAR combined with fragment-based docking) are proposed to circumvent these issues .

Data Contradictions and Resolution

- Anti-tumor vs. Anti-leukemic Activity : While this compound shows potent anti-leukemic activity (ED₅₀ ~5.50 µg/mL), its efficacy against solid tumors (e.g., colon carcinoma) is less pronounced. This discrepancy may arise from tissue-specific uptake or metabolic differences. Researchers should prioritize comparative pharmacokinetic studies (e.g., LC-MS/MS bioavailability assays) to resolve this .

Future Research Directions

- Synthetic Biology : Heterologous expression of this compound biosynthetic genes in microbial hosts (e.g., S. cerevisiae) to enable scalable production.

- Target Deconvolution : CRISPR-Cas9 screens or thermal proteome profiling (TPP) to identify novel binding partners.

- Formulation Optimization : Nano-encapsulation to enhance solubility and reduce off-target toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.